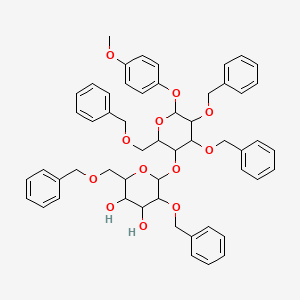![molecular formula C17H12Cl4N4O4 B13397537 (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and an oxime functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst.
Formation of the Oxime: The oxime functional group is formed by reacting the ketone with hydroxylamine hydrochloride in the presence of a base.
Nitration: The final step involves the nitration of the oxime to form the mononitrate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the oxime group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Products may include imidazole N-oxides and nitroso derivatives.
Reduction: Amines and hydroxylamines are typical products.
Substitution: Substituted dichlorophenyl derivatives are formed.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It can also serve as a probe for investigating cellular processes.
Medicine
The compound’s potential medicinal applications include its use as an antifungal or antibacterial agent. Its imidazole ring is a common motif in many pharmaceutical compounds, suggesting potential therapeutic benefits.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism by which (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The oxime group can participate in hydrogen bonding, influencing molecular recognition processes. The dichlorophenyl groups can interact with hydrophobic pockets in proteins, altering their function.
相似化合物的比较
Similar Compounds
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Lacks the oxime and nitrate groups, making it less reactive.
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime: Lacks the nitrate group, affecting its chemical properties.
Uniqueness
The presence of both the oxime and nitrate groups in (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate makes it unique
属性
分子式 |
C17H12Cl4N4O4 |
|---|---|
分子量 |
478.1 g/mol |
IUPAC 名称 |
(Z)-N-(2,4-dichlorophenoxy)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanimine;nitric acid |
InChI |
InChI=1S/C17H11Cl4N3O.HNO3/c18-11-1-3-13(14(20)7-11)16(9-24-6-5-22-10-24)23-25-17-4-2-12(19)8-15(17)21;2-1(3)4/h1-8,10H,9H2;(H,2,3,4)/b23-16+; |
InChI 键 |
HKGHLICSVZZSNH-BVXBIMGVSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N/OC2=C(C=C(C=C2)Cl)Cl)/CN3C=CN=C3.[N+](=O)(O)[O-] |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NOC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)

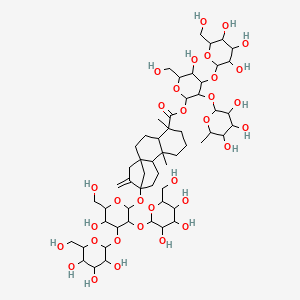
![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)
![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
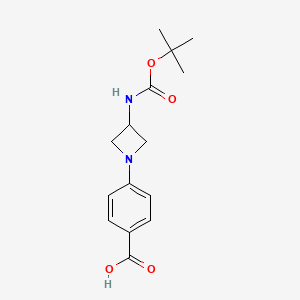
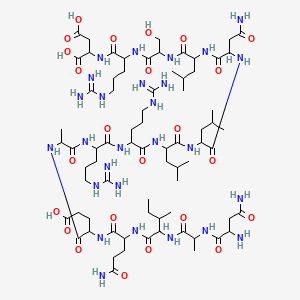

![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
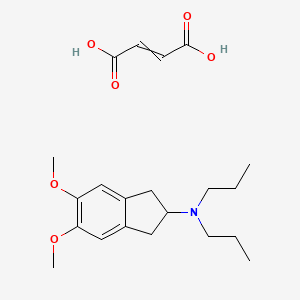
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
